2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
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Description
2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23ClFN5O4S and its molecular weight is 544. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The compound belongs to a class of chemicals that have been extensively explored for their ability to undergo various chemical reactions, leading to the synthesis of novel derivatives with potential biological activities. For instance, compounds with similar pyrazole and acetamide frameworks have been synthesized and investigated for their anti-inflammatory activities, demonstrating significant effects in certain derivatives (Sunder & Maleraju, 2013). Furthermore, the chemical behavior of similar compounds towards a diversity of bifunctional nucleophiles has been explored, yielding a range of nitrogen heterocyclic compounds, including pyrazoles, pyrimidines, and diazepines, which were then evaluated for biological activity (Farouk, Ibrahim, & El-Gohary, 2021).
Potential Biological Applications
The structural analogs of this compound have been synthesized and assessed for various biological activities. These activities include anti-inflammatory, where certain derivatives showed noteworthy results (Sunder & Maleraju, 2013), and antimicrobial activities, where novel Schiff bases derived from similar compounds demonstrated significant inhibition against various bacterial strains (Puthran et al., 2019). Additionally, some derivatives have shown potential as antitumor agents, outperforming reference drugs in certain cases (Alqasoumi et al., 2009).
Antioxidant Properties
Compounds incorporating pyrazole-acetamide units have been synthesized and their antioxidant activities assessed, showing significant results which further highlights the potential therapeutic applications of these molecules (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[5-amino-3-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN5O4S/c1-15-3-10-19(11-4-15)37(34,35)23-24(28)32(31-25(23)29-18-8-6-17(27)7-9-18)14-22(33)30-20-13-16(26)5-12-21(20)36-2/h3-13H,14,28H2,1-2H3,(H,29,31)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSEIHDVWPNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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